

# 1,4-dichloro-2,2-dimethylbutane chemical properties and reactivity

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## Compound of Interest

Compound Name: 1,4-Dichloro-2,2-dimethylbutane

Cat. No.: B3190548

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **1,4-Dichloro-2,2-dimethylbutane**

## Introduction

**1,4-Dichloro-2,2-dimethylbutane** is a dihalogenated alkane of significant interest in the study of reaction mechanisms and as a potential synthetic intermediate. Its structure, featuring a neopentyl-like arrangement, introduces considerable steric hindrance that profoundly influences its reactivity, particularly in nucleophilic substitution and elimination reactions. This guide provides a comprehensive overview of the chemical properties and reactivity of **1,4-dichloro-2,2-dimethylbutane**, intended for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**1,4-Dichloro-2,2-dimethylbutane** is characterized by the presence of two chlorine atoms on a six-carbon chain with a quaternary carbon at the C2 position. This structure is key to its chemical behavior.

## Identifiers and Molecular Data

Property	Value	Source
IUPAC Name	1,4-dichloro-2,2-dimethylbutane	<a href="#">[1]</a>
CAS Number	440680-51-3	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>12</sub> Cl <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	155.06 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	CC(C)(CCCl)CCl	<a href="#">[1]</a>
InChI	InChI=1S/C6H12Cl2/c1-6(2,5-8)3-4-7/h3-5H2,1-2H3	<a href="#">[1]</a> <a href="#">[4]</a>
InChIKey	KMPYYOUUNAVKBPY-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>

While specific experimental data for the physical properties of **1,4-dichloro-2,2-dimethylbutane** are not readily available, predictions can be made based on its structure and comparison to similar compounds like 1,4-dichloro-2,3-dimethylbutane.[\[5\]](#)[\[6\]](#)

## Predicted Physical Properties

Property	Predicted Value	Notes
Boiling Point	~160-170 °C	Based on similar isomers like 1,4-dichloro-2,3-dimethylbutane (166.7±8.0 °C). <a href="#">[5]</a>
Density	~1.0 g/cm <sup>3</sup>	Based on similar isomers like 1,4-dichloro-2,3-dimethylbutane (1.026±0.06 g/cm <sup>3</sup> ). <a href="#">[5]</a>

## Reactivity and Reaction Mechanisms

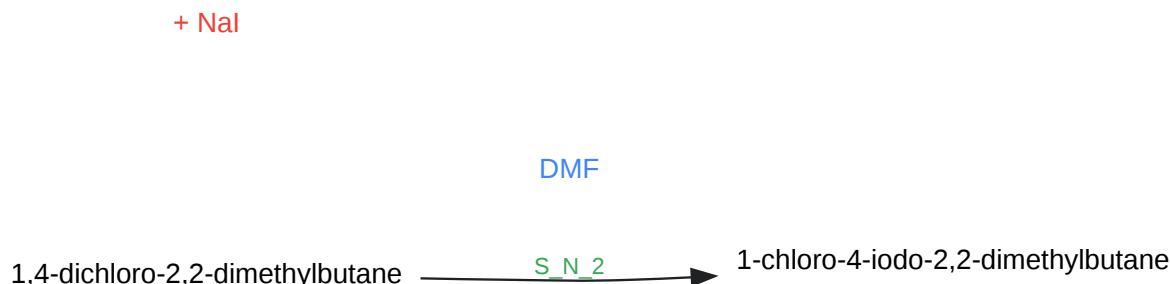
The reactivity of **1,4-dichloro-2,2-dimethylbutane** is dominated by the steric hindrance imposed by the 2,2-dimethyl (neopentyl) group. This structural feature makes it an excellent

substrate for studying the competition between nucleophilic substitution and elimination pathways.<sup>[2]</sup>

## Nucleophilic Substitution Reactions

Due to the neopentyl-like structure, the primary halide at the C1 position is exceptionally unreactive in bimolecular nucleophilic substitution (S<sub>N</sub>2) reactions.<sup>[2]</sup> The bulky 2,2-dimethyl arrangement sterically hinders the backside attack required for the S<sub>N</sub>2 mechanism, significantly slowing the reaction rate compared to less hindered primary alkyl halides.<sup>[2]</sup>

Despite the steric hindrance, monosubstitution can be achieved under specific conditions, such as in the Finkelstein reaction.<sup>[2]</sup> Treating **1,4-dichloro-2,2-dimethylbutane** with one equivalent of sodium iodide in a polar aprotic solvent like dimethylformamide (DMF) can selectively replace one chlorine atom.<sup>[2]</sup> This produces 1-chloro-4-iodo-2,2-dimethylbutane, a more versatile intermediate, as the carbon-iodine bond is weaker and iodide is a better leaving group, facilitating subsequent selective reactions at the C4 position.<sup>[2]</sup>



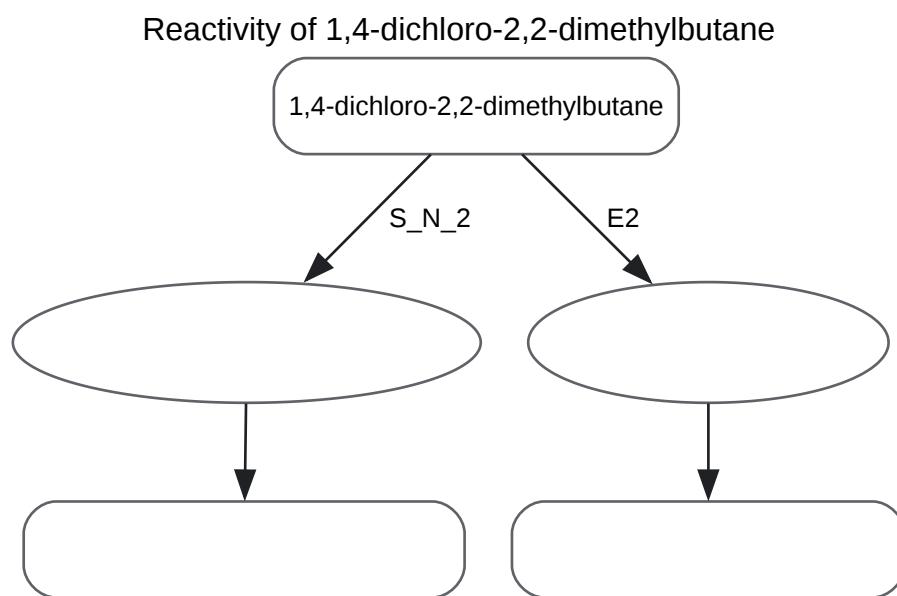
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Caption: Finkelstein reaction for monosubstitution.

## Elimination Reactions

The significant steric hindrance that disfavors  $S_N2$  reactions makes elimination a competing pathway, especially in the presence of a strong, non-nucleophilic base.[2] Elimination reactions, such as E2, involve the removal of a proton from a carbon adjacent to the leaving group.[7][8]

In the case of **1,4-dichloro-2,2-dimethylbutane**, elimination would likely proceed via an E2 mechanism with a strong base, leading to the formation of an alkene. According to Zaitsev's rule, which states that the more substituted alkene is the major product, elimination would favor the formation of 4-chloro-2,2-dimethyl-1-butene.[7][8]



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Caption: Competing substitution and elimination pathways.

## Synthesis

The synthesis of **1,4-dichloro-2,2-dimethylbutane** presents challenges. Direct free-radical chlorination of 2,2-dimethylbutane is impractical as it would produce a mixture of chlorinated isomers with poor regioselectivity.[2] The reactivity order for hydrogen abstraction (tertiary > secondary > primary) would lead to a complex product mixture.[2]

A more viable approach is the conversion of 2,2-dimethyl-1,4-butanediol using a chlorinating agent like thionyl chloride ( $SOCl_2$ ). While the reaction of alcohols with thionyl chloride can be

inefficient for substrates prone to steric hindrance, it remains a common method for synthesizing alkyl chlorides from alcohols.[\[2\]](#)

## Other Reactions

Reduction of **1,4-dichloro-2,2-dimethylbutane** can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>). This reaction would replace the chlorine atoms with hydrogen, yielding 2,2-dimethylbutane.[\[2\]](#)

## Experimental Protocols

While specific laboratory preparations for **1,4-dichloro-2,2-dimethylbutane** are not detailed in the provided search results, a standard protocol can be adapted from the synthesis of similar compounds like 1,4-dichlorobutane.[\[9\]](#)

### Hypothetical Synthesis of **1,4-Dichloro-2,2-dimethylbutane**

This protocol is adapted from the synthesis of 1,4-dichlorobutane from 1,4-butanediol.[\[9\]](#)

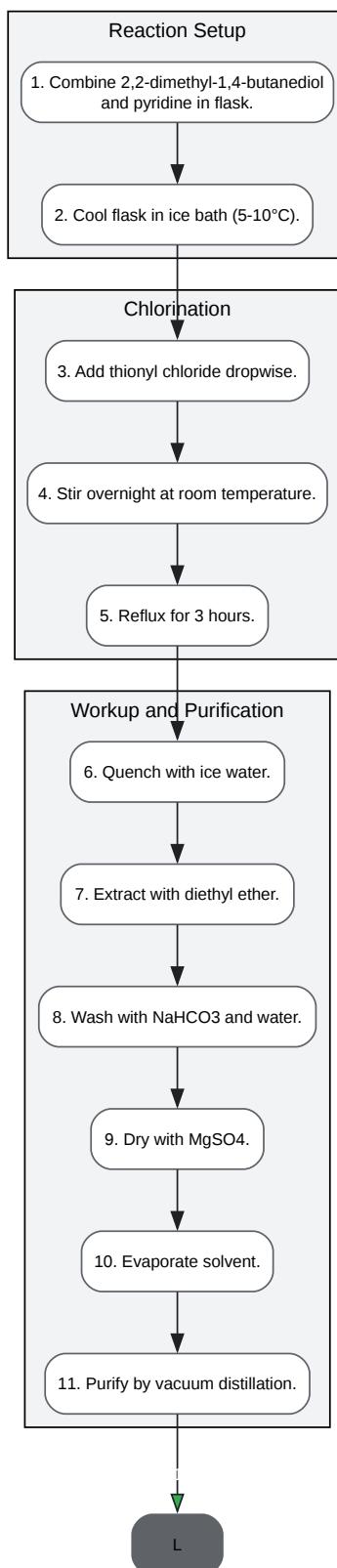
Objective: To synthesize **1,4-dichloro-2,2-dimethylbutane** from 2,2-dimethyl-1,4-butanediol.

Materials:

- 2,2-dimethyl-1,4-butanediol
- Thionyl chloride (SOCl<sub>2</sub>)
- Pyridine
- Diethyl ether
- 10% Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ice

## Procedure:

- In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, place 2,2-dimethyl-1,4-butanediol and a catalytic amount of dry pyridine.
- Immerse the flask in an ice bath to maintain a temperature of 5-10°C.
- Add thionyl chloride dropwise to the vigorously stirred mixture, ensuring the temperature remains controlled.
- After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature overnight.
- The following day, reflux the reaction mixture for 3 hours.
- Cool the mixture and cautiously pour it over ice water.
- Extract the product, **1,4-dichloro-2,2-dimethylbutane**, with diethyl ether.
- Wash the ethereal extract with a 10% sodium bicarbonate solution, followed by water.
- Dry the organic layer with anhydrous magnesium sulfate.
- Remove the ether by rotary evaporation.
- Purify the crude product by vacuum distillation.



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Caption: Workflow for the synthesis of **1,4-dichloro-2,2-dimethylbutane**.

## Conclusion

**1,4-dichloro-2,2-dimethylbutane** serves as an important model for understanding the interplay of steric effects in chemical reactions. Its hindered structure significantly retards S(N)2 reactions and promotes competition from elimination pathways. This unique reactivity profile makes it a valuable substrate for mechanistic studies and a potentially useful, albeit challenging, intermediate for the synthesis of complex molecules where selective functionalization is required. Further research into its reaction kinetics and the development of efficient synthetic routes will continue to be of interest to the chemical research community.

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